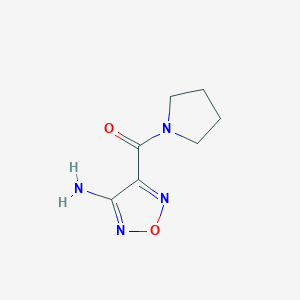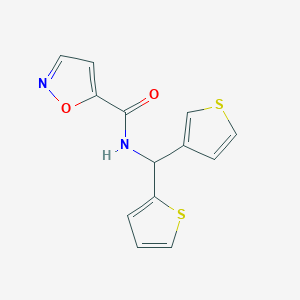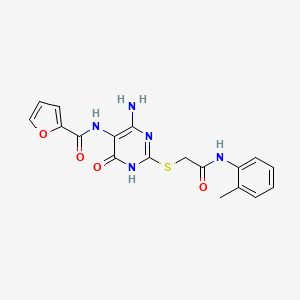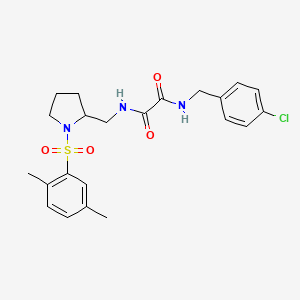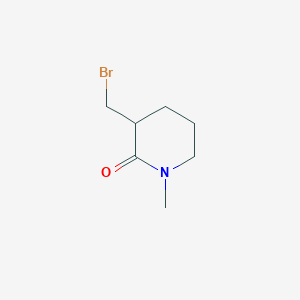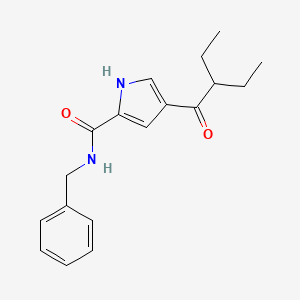
N-benzyl-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide
Vue d'ensemble
Description
“N-benzyl-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide” is a complex organic compound. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, and a carboxamide group, which is a functional group derived from carboxylic acids .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrole ring, a benzyl group, and a 2-ethylbutanoyl group. The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis
As an organic compound containing a pyrrole ring, this compound could potentially undergo a variety of chemical reactions. These might include electrophilic substitution reactions on the pyrrole ring, or reactions involving the carboxamide group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Applications De Recherche Scientifique
Monoamine Oxidase Inhibitors
Research on pyrrole derivatives, including those structurally related to N-benzyl-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide, has identified their potential as inhibitors of monoamine oxidase types A and B. These compounds have been synthesized and tested for their inhibitory activity, showing significant selectivity and potency, which could contribute to the development of treatments for neurological disorders (Silvestri et al., 2003).
Androgen Receptor Antagonists
Some 4-(anilino)pyrrole-2-carboxamides have been designed as novel androgen receptor (AR) antagonists, demonstrating significant binding affinity and growth inhibition of androgen-dependent cells. This research suggests applications in the treatment of prostate cancer, especially for tumors with mutated AR (Wakabayashi et al., 2008).
Histone Deacetylase Inhibitors
Pyrrole-based compounds have been explored for their activity as histone deacetylase (HDAC) inhibitors. These studies have led to the synthesis of novel aroyl-pyrrolyl hydroxyamides showing potent HDAC inhibitory activity, with potential implications for cancer therapy and the treatment of other diseases related to epigenetic regulation (Mai et al., 2006).
Optical and Electronic Properties
The optical and electronic properties of pyrrole derivatives have been studied, revealing their potential applications in materials science. For example, the nonlinear optical (NLO) properties and electronic behavior of 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide have been analyzed, indicating their suitability for use in optoelectronic devices (Pandey et al., 2020).
Antiviral Activity
Novel 4-(2-(6-amino-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyrimidin-3-yl)ethyl)benzamide derivatives have been synthesized and shown to possess significantly higher antiviral activity than Pemetrexed against certain viruses, highlighting their potential as antiviral agents (Balaraman et al., 2018).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-benzyl-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-3-14(4-2)17(21)15-10-16(19-12-15)18(22)20-11-13-8-6-5-7-9-13/h5-10,12,14,19H,3-4,11H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLIYIGOVMSSKBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)C1=CNC(=C1)C(=O)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101330679 | |
| Record name | N-benzyl-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101330679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666405 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
478259-79-9 | |
| Record name | N-benzyl-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101330679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



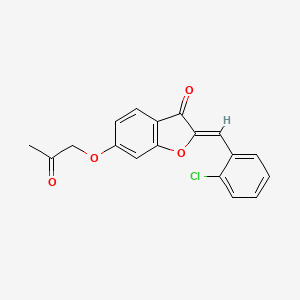

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2555968.png)

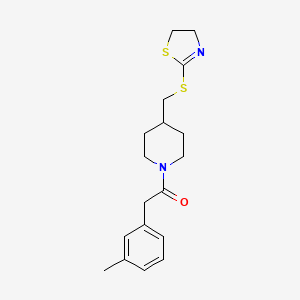

![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2555975.png)
